molecular formula C21H28N4O B7052445 4-[(4-cyanophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]piperazine-1-carboxamide

4-[(4-cyanophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]piperazine-1-carboxamide

Cat. No.: B7052445
M. Wt: 352.5 g/mol
InChI Key: LJWSXFNYQPOBCP-UHFFFAOYSA-N
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Description

4-[(4-cyanophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]piperazine-1-carboxamide is a complex organic compound with a unique structure that combines a piperazine ring, a cyanophenyl group, and a cyclohexenyl moiety

Properties

IUPAC Name

4-[(4-cyanophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c22-16-19-6-8-20(9-7-19)17-24-12-14-25(15-13-24)21(26)23-11-10-18-4-2-1-3-5-18/h4,6-9H,1-3,5,10-15,17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWSXFNYQPOBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)N2CCN(CC2)CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-cyanophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]piperazine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the cyanophenyl group: This step involves the nucleophilic substitution of a halogenated phenyl derivative with a cyanide source, such as sodium cyanide, under reflux conditions.

    Attachment of the cyclohexenyl moiety: This can be done via a Heck reaction, where a cyclohexenyl halide reacts with the piperazine derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-cyanophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting nitriles to amines or alkenes to alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl group, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-cyanophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 4-[(4-cyanophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or modulate receptor activity in the nervous system.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-cyanophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]piperazine-1-carboxamide: shares structural similarities with other piperazine derivatives, such as:

Uniqueness

What sets this compound apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

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